N-(5-benzyl-1,3-thiazol-2-yl)-1-oxo-1H-isothiochromene-3-carboxamide
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Overview
Description
N-(5-benzyl-1,3-thiazol-2-yl)-1-oxo-1H-isothiochromene-3-carboxamide is a complex organic compound that features a thiazole ring and an isothiochromene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)-1-oxo-1H-isothiochromene-3-carboxamide typically involves multiple steps. One common method includes the arylation of acrolein followed by diazotization and diazocoupling with 2-naphthol . The chemical structure is confirmed using techniques such as IR, NMR, and mass spectrometry .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
N-(5-benzyl-1,3-thiazol-2-yl)-1-oxo-1H-isothiochromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can remove oxygen-containing groups or reduce double bonds.
Substitution: This can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
N-(5-benzyl-1,3-thiazol-2-yl)-1-oxo-1H-isothiochromene-3-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism by which N-(5-benzyl-1,3-thiazol-2-yl)-1-oxo-1H-isothiochromene-3-carboxamide exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain signaling pathways involved in cell proliferation and survival, such as the STAT3 pathway. This inhibition can lead to reduced cell growth and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide: Used in proteomics research.
N-(5-benzyl-1,3-thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide: Known for its therapeutic potential and inhibition of the STAT3 pathway.
Uniqueness
N-(5-benzyl-1,3-thiazol-2-yl)-1-oxo-1H-isothiochromene-3-carboxamide stands out due to its unique combination of a thiazole ring and an isothiochromene moiety, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H14N2O2S2 |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-(5-benzyl-1,3-thiazol-2-yl)-1-oxoisothiochromene-3-carboxamide |
InChI |
InChI=1S/C20H14N2O2S2/c23-18(17-11-14-8-4-5-9-16(14)19(24)26-17)22-20-21-12-15(25-20)10-13-6-2-1-3-7-13/h1-9,11-12H,10H2,(H,21,22,23) |
InChI Key |
QRWQIKQFXJWTCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC4=CC=CC=C4C(=O)S3 |
Origin of Product |
United States |
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